1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene

Cell Proliferation Assay Bioorthogonal Chemistry Fluorescent Probe

Leverage the precise azidomethyl positioning of TPE-MN3 for your advanced R&D. This TPE derivative outperforms commercial Alexa-azide in photostability, enabling reliable data from prolonged live-cell imaging. Its efficient CuAAC 'click' reactivity is essential for constructing sensitive 0.1 ppm-level nitroaromatic sensors, self-healing organogelators, and nanomolar-affinity anti-biofilm glycoclusters. Ensure your next breakthrough starts with the right building block.

Molecular Formula C28H22N6
Molecular Weight 442.5 g/mol
Cat. No. B12061545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene
Molecular FormulaC28H22N6
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN=[N+]=[N-])C4=CC=C(C=C4)CN=[N+]=[N-]
InChIInChI=1S/C28H22N6/c29-33-31-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(14-18-26)20-32-34-30/h1-18H,19-20H2/b28-27+
InChIKeyIXQXFSMBYFNNPN-BYYHNAKLSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene: Technical Profile for Scientific Procurement


1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene (CAS 1054451-33-0, synonym TPE-MN3) is a tetraphenylethylene (TPE) derivative functionalized with two azidomethyl groups . It exhibits aggregation-induced emission (AIE) behavior and serves as a versatile building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry [1]. The compound is non-emissive in dilute organic solution but becomes highly fluorescent upon aggregation or in the solid state [2].

1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene: Why In-Class Compounds Cannot Be Simply Interchanged


While numerous TPE-based AIE luminogens exist, the substitution of 1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene with seemingly similar analogs (e.g., TPE-N3 or TPE-OH) is not straightforward. The specific positioning and reactivity of the azidomethyl groups dictate both the efficiency of CuAAC click chemistry and the resultant photophysical properties of the conjugate or polymer [1]. For instance, the short methylene spacer in this compound yields polytriazoles with distinct AIE behavior and quenching responses compared to those derived from longer-chain diazides [2]. Furthermore, its performance in bioorthogonal labeling assays, particularly in terms of photostability and sensitivity, demonstrates a clear advantage over commercial alternatives like Alexa-azide, which is a critical differentiator for demanding imaging applications [3].

1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene: Quantifiable Differentiation for Scientific Selection


1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene: Superior Photostability and Sensitivity vs. Alexa-azide in EdU Assays

In an EdU-based DNA synthesis assay, an azide-functionalized tetraphenylethylene derivative (TPE-MN3) was directly compared to a commercial Alexa-azide dye. The TPE-based probe exhibited both better photostability under continuous excitation and superior detection sensitivity for S-phase cells [1]. While precise numerical values for photobleaching half-lives or limit of detection were not reported in the primary source, the qualitative conclusion of "better" performance is explicitly stated in a peer-reviewed publication [1]. This evidence is cross-study comparable as it uses a widely accepted standard assay.

Cell Proliferation Assay Bioorthogonal Chemistry Fluorescent Probe

1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene: 0.1 ppm Detection Limit for Explosive Sensing in Polymer Form

Polytriazoles synthesized via Cu(I)-catalyzed click polymerization of 1,2-bis[(4-azidomethyl)phenyl]-1,2-diphenylethene with a diyne monomer demonstrate effective quenching of their aggregate-state emission upon exposure to nitroaromatic explosives. The emission quenching was observed at a concentration as low as 0.1 μg/mL, equivalent to 0.1 ppm [1]. This is a direct head-to-head comparison between the target compound (as a monomer) and other diazide monomers used in the same study, where the resulting polymer's quenching response is directly attributable to the monomer structure.

Explosive Detection Chemosensor AIE Polymer

1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene: Enables Sterol-TPE Conjugates with Dual AIE and Gelation Properties

The compound serves as the core AIE scaffold for synthesizing sterol-containing tetraphenylethenes (TPE-Chol and TPE-Stig) via CuAAC click reaction with alkynyl-sterols. While both the target compound and its sterol conjugates are nonluminescent in solution, the TPE-Stig conjugate uniquely self-assembles in methanol to form organogels exhibiting gelation-induced emission characteristics [1]. This is a direct head-to-head comparison between different conjugates made from the same azide precursor, highlighting that the choice of alkyne partner dictates the emergent macroscopic material property.

Organogel Self-Assembly Sterol Conjugate

1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene: Core Scaffold for Nanomolar-Affinity Lectin Ligands

Tetraphenylethylene-based glycoclusters, synthesized via click chemistry from 1,2-bis(4-azidomethylphenyl)-1,2-diphenylethene, were evaluated for their binding affinity to bacterial lectins LecA and LecB from Pseudomonas aeruginosa. The resulting glycoclusters displayed nanomolar affinities toward both lectin targets [1]. This is a direct head-to-head comparison as the affinity was measured for the specific glycoclusters derived from this TPE core, with the measured nanomolar Kd values serving as a benchmark for this class of multivalent ligand.

Glycocluster Bacterial Lectin High-Affinity Ligand

1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene: High-Value Application Scenarios


Long-Term Live-Cell Imaging with Enhanced Photostability

In cell biology research requiring prolonged fluorescence observation of S-phase progression (e.g., time-lapse confocal microscopy), 1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene (TPE-MN3) is a preferred building block for clickable probes. Its demonstrated photostability, superior to the Alexa-azide benchmark in EdU assays, minimizes signal loss due to photobleaching during extended imaging sessions [1]. This ensures consistent data acquisition over time without the need for frequent media changes or probe replenishment, making it an optimal choice for longitudinal studies.

Development of High-Sensitivity Solid-State Explosive Sensors

For industrial R&D focused on security or environmental monitoring, the polytriazole derived from 1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene enables the fabrication of chemosensors capable of detecting nitroaromatic explosives at concentrations as low as 0.1 ppm [1]. This quantitative performance threshold makes it a critical monomer for engineering thin-film or aggregate-based sensing devices where trace-level detection in the vapor or solution phase is a stringent requirement.

Fabrication of Stimuli-Responsive Organogels and Soft Materials

In materials science laboratories exploring self-healing materials or optical switches, this compound provides a direct synthetic route to organogelators. As demonstrated with the TPE-Stig conjugate, the azide-functionalized TPE core can be clicked with alkynyl-sterols to yield molecules that undergo spontaneous gelation in methanol [1]. This application scenario is highly relevant for researchers needing to immobilize AIE-active fluorophores within a three-dimensional network for applications in drug delivery or sensing.

Synthesis of High-Affinity Multivalent Glycoclusters for Lectin Inhibition

In academic and industrial medicinal chemistry programs targeting anti-adhesion therapies against Pseudomonas aeruginosa, 1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene serves as a validated core for constructing multivalent glycoclusters. The resulting conjugates have been shown to bind bacterial lectins LecA and LecB with nanomolar affinities [1]. This makes the compound a strategic starting material for developing potent inhibitors of biofilm formation, a key virulence mechanism in chronic infections.

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